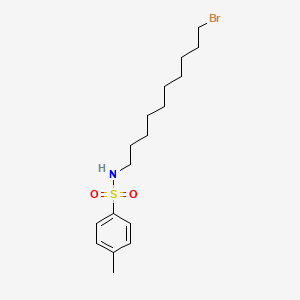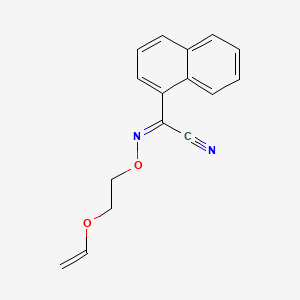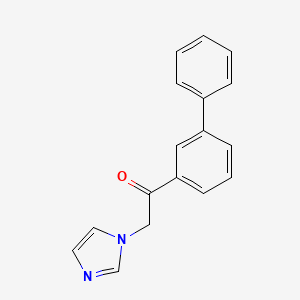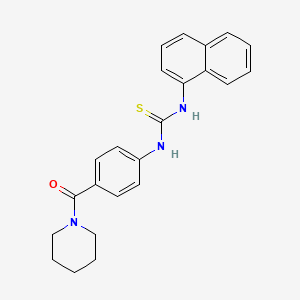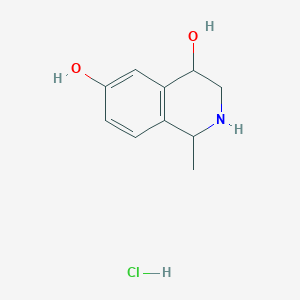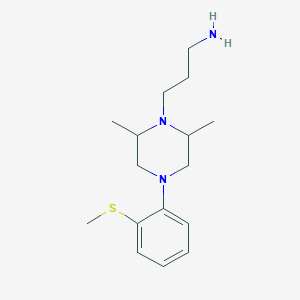
1-Methyl-4-(3-(N-methyl-N-(2-methylthiophenyl)amino)propyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(3-(N-methyl-N-(2-methylthiophenyl)amino)propyl)piperazine is a complex organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and pharmaceuticals. This compound is particularly interesting due to its unique structure, which includes a piperazine ring substituted with a methyl group and a propyl chain linked to a thiophenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(3-(N-methyl-N-(2-methylthiophenyl)amino)propyl)piperazine typically involves multiple steps. One common method includes the alkylation of piperazine with 1-bromo-3-chloropropane, followed by the substitution of the chlorine atom with N-methyl-N-(2-methylthiophenyl)amine. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as potassium carbonate to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure reactors and automated systems can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-4-(3-(N-methyl-N-(2-methylthiophenyl)amino)propyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the thiophenyl group, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Various substituted piperazines and thiophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(3-(N-methyl-N-(2-methylthiophenyl)amino)propyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its role as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(3-(N-methyl-N-(2-methylthiophenyl)amino)propyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methylpiperazine: A simpler piperazine derivative used in organic synthesis.
4-(3-Nitrophenyl)piperazine: Another piperazine derivative with different substituents.
N-Methyl-1-propanamine: A related amine with a simpler structure.
Uniqueness
1-Methyl-4-(3-(N-methyl-N-(2-methylthiophenyl)amino)propyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
74037-94-8 |
|---|---|
Molekularformel |
C16H27N3S |
Molekulargewicht |
293.5 g/mol |
IUPAC-Name |
3-[2,6-dimethyl-4-(2-methylsulfanylphenyl)piperazin-1-yl]propan-1-amine |
InChI |
InChI=1S/C16H27N3S/c1-13-11-18(12-14(2)19(13)10-6-9-17)15-7-4-5-8-16(15)20-3/h4-5,7-8,13-14H,6,9-12,17H2,1-3H3 |
InChI-Schlüssel |
XUZDNHQOYLQFKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CC(N1CCCN)C)C2=CC=CC=C2SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



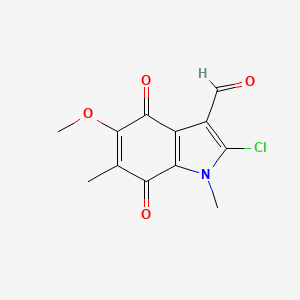
![[(Heptadecafluorooctyl)sulfanyl]acetic acid](/img/structure/B14451208.png)

![Phosphinic acid, [1-[(diphenylmethyl)amino]-5-hydroxypentyl]-](/img/structure/B14451225.png)
